Xmu-MP-2

Description

Properties

IUPAC Name |

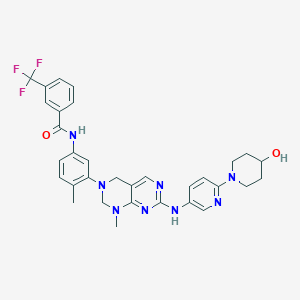

N-[3-[2-[[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]amino]-8-methyl-5,7-dihydropyrimido[4,5-d]pyrimidin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33F3N8O2/c1-20-6-7-24(38-30(45)21-4-3-5-23(14-21)32(33,34)35)15-27(20)43-18-22-16-37-31(40-29(22)41(2)19-43)39-25-8-9-28(36-17-25)42-12-10-26(44)11-13-42/h3-9,14-17,26,44H,10-13,18-19H2,1-2H3,(H,38,45)(H,37,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTWRRCZLAOQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CN=C(C=C5)N6CCC(CC6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33F3N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Target of Xmu-MP-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target of Xmu-MP-2, a small molecule inhibitor with significant potential in cancer therapy. This document details the quantitative data regarding its target affinity and selectivity, the experimental protocols for its validation, and a visualization of the associated signaling pathways.

Core Target: Breast Tumor Kinase (BRK/PTK6)

The primary molecular target of this compound is Breast Tumor Kinase (BRK) , also known as Protein Tyrosine Kinase 6 (PTK6) .[1][2][3][4] this compound is a potent and selective ATP-competitive inhibitor of BRK/PTK6.[3] BRK/PTK6 is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers and plays a crucial role in tumor cell proliferation, survival, and migration.[1][4]

Quantitative Analysis of Kinase Inhibition

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data regarding the inhibitory activity of this compound against its primary target and other kinases.

| Kinase Target | Assay Type | IC50 (nM) | Reference |

| BRK/PTK6 | Biochemical | 16 | Jiang et al., 2017 |

| EGFR | Biochemical | >10,000 | Jiang et al., 2017 |

| ERBB2 (HER2) | Biochemical | >10,000 | Jiang et al., 2017 |

| SRC | Biochemical | 1,280 | Jiang et al., 2017 |

| FYN | Biochemical | 2,360 | Jiang et al., 2017 |

| LCK | Biochemical | 3,410 | Jiang et al., 2017 |

| YES | Biochemical | 4,530 | Jiang et al., 2017 |

| ABL1 | Biochemical | >10,000 | Jiang et al., 2017 |

| FLT3 | Biochemical | >10,000 | Jiang et al., 2017 |

| KIT | Biochemical | >10,000 | Jiang et al., 2017 |

| MET | Biochemical | >10,000 | Jiang et al., 2017 |

| VEGFR2 | Biochemical | >10,000 | Jiang et al., 2017 |

Table 1: In vitro kinase inhibitory activity of this compound. Data extracted from the primary publication by Jiang et al., 2017.

BRK/PTK6 Signaling Pathway

BRK/PTK6 is a critical node in a complex signaling network that promotes oncogenesis. It is activated by various receptor tyrosine kinases (RTKs) and, in turn, phosphorylates a range of downstream substrates, leading to the activation of pro-proliferative and anti-apoptotic pathways. This compound, by inhibiting BRK/PTK6, effectively dampens these downstream signals.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to identify and validate the target of this compound.

In Vitro Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified BRK/PTK6.

Objective: To determine the IC50 value of this compound against BRK/PTK6.

Materials:

-

Recombinant human BRK/PTK6 enzyme

-

This compound (or other test compounds)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the BRK/PTK6 enzyme and the peptide substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration is typically at the Km for ATP).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Target Engagement Assay (Western Blot)

This assay confirms that this compound inhibits the kinase activity of BRK/PTK6 within a cellular context by measuring the phosphorylation of its downstream substrates.

Objective: To assess the effect of this compound on the phosphorylation of BRK/PTK6 downstream targets (e.g., STAT3, STAT5) in cancer cells.

Materials:

-

BRK/PTK6-positive cancer cell line (e.g., BT-474)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Primary antibodies (anti-phospho-STAT3, anti-STAT3, anti-phospho-STAT5, anti-STAT5, anti-BRK, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed BRK/PTK6-positive cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.

Cell Proliferation Assay (MTT Assay)

This assay evaluates the effect of this compound on the viability and proliferation of cancer cells.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in BRK/PTK6-positive and -negative cell lines.

Materials:

-

Cancer cell lines (BRK/PTK6-positive and -negative)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals with the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 value by plotting the data and fitting it to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to determine if the growth-inhibitory effect of this compound is due to the induction of apoptosis.

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (or similar) containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer

-

Flow cytometer

Procedure:

-

Seed cells in multi-well plates and treat with this compound or DMSO for a specified time (e.g., 48 hours).

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Conclusion

This compound is a potent and selective inhibitor of BRK/PTK6, a non-receptor tyrosine kinase implicated in the progression of breast and other cancers. Its ability to specifically target BRK/PTK6 and disrupt its downstream oncogenic signaling pathways, leading to decreased cell proliferation and increased apoptosis, underscores its therapeutic potential. The experimental protocols detailed herein provide a robust framework for the continued investigation and validation of this compound and other BRK/PTK6 inhibitors in preclinical and clinical settings.

References

- 1. Brk/PTK6 Signaling in Normal and Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers | PLOS One [journals.plos.org]

- 4. Targeting BRK-Positive Breast Cancers with Small-Molecule Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Xmu-MP-2 BRK/PTK6 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xmu-MP-2 is a potent and selective small molecule inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). BRK/PTK6 is a non-receptor tyrosine kinase implicated in the progression of various cancers, particularly breast cancer, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a research tool and to inform the development of novel cancer therapeutics.

Introduction

Breast Tumor Kinase (BRK), encoded by the PTK6 gene, is overexpressed in a significant percentage of breast tumors and other epithelial cancers. Its aberrant activity contributes to multiple hallmarks of cancer, including increased cell proliferation, survival, and migration. This compound has emerged as a valuable chemical probe for elucidating the biological functions of BRK/PTK6 and as a lead compound for the development of targeted cancer therapies. This guide summarizes the current technical knowledge on this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the BRK/PTK6 kinase domain. By binding to the ATP-binding pocket, it prevents the transfer of phosphate from ATP to substrate proteins, thereby inhibiting the kinase's catalytic activity. A key downstream consequence of BRK/PTK6 inhibition by this compound is the suppression of the autophosphorylation of BRK at tyrosine residue 342 (Y342). This autophosphorylation is a critical step in the activation of BRK/PTK6. Furthermore, this compound treatment leads to the dose-dependent inhibition of the phosphorylation of downstream signaling effectors, including Signal Transducer and Activator of Transcription 3 (STAT3) at Y705 and STAT5 at Y694. The inhibition of these signaling pathways ultimately leads to reduced proliferation and induction of apoptosis in BRK-positive cancer cells.[1]

Data Presentation

Biochemical and Cellular Activity

This compound demonstrates high potency against BRK/PTK6 in biochemical assays and exhibits significant anti-proliferative activity in BRK-positive cancer cell lines.

| Parameter | Value | Notes |

| Biochemical IC50 (BRK/PTK6) | 3.2 nM | In vitro kinase assay.[2] |

| Cellular IC50 (BT-474) | See dose-response curve | BRK-positive breast cancer cell line.[1] |

| Cellular IC50 (BT-20) | See dose-response curve | BRK-positive breast cancer cell line.[1] |

| Cellular IC50 (MCF7) | See dose-response curve | BRK-positive breast cancer cell line.[1] |

| Cellular IC50 (T-47D) | See dose-response curve | BRK-positive breast cancer cell line.[1] |

Kinase Selectivity Profile

A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available at this time. However, initial screenings have indicated that this compound may target other tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), at higher concentrations.[1] Further investigation is required to fully characterize the off-target effects of this inhibitor.

In Vivo Pharmacokinetics (ADME)

Detailed in vivo pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) data for this compound in animal models are not currently available in the public domain. For reference, a structurally similar compound, XMU-MP-1, has been reported to have favorable pharmacokinetic properties in mice, including good bioavailability.[3][4][5] However, these properties cannot be directly extrapolated to this compound and dedicated pharmacokinetic studies are warranted.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

BRK-positive cancer cell lines (e.g., BT-474, BT-20)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate the plate at room temperature for 2-4 hours to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis of BRK and STAT3 Phosphorylation

This protocol details the detection of changes in BRK and STAT3 phosphorylation in response to this compound treatment.

Materials:

-

BRK-positive cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-BRK (Y342), anti-BRK, anti-phospho-STAT3 (Y705), anti-STAT3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 4 hours).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

BRK/PTK6 Signaling Pathway

Caption: Simplified BRK/PTK6 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

Caption: A typical experimental workflow for characterizing the activity of this compound.

Conclusion

This compound is a potent and valuable tool for studying the roles of BRK/PTK6 in cancer biology. Its demonstrated ability to inhibit BRK/PTK6 kinase activity and downstream signaling pathways, leading to anti-proliferative effects in cancer cells, underscores its potential as a lead compound for the development of novel cancer therapeutics. Further characterization of its kinase selectivity and in vivo pharmacokinetic properties will be crucial for its advancement in preclinical and clinical settings. This guide provides a foundational resource for researchers and drug developers working with this promising inhibitor.

References

- 1. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]

Xmu-MP-2 Signaling Pathway: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Signaling Pathway of Xmu-MP-2 for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a potent and selective small-molecule inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). Overexpressed in a majority of breast cancers, BRK/PTK6 is a non-receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and migration. This compound exerts its anti-cancer effects by directly targeting the ATP-binding site of BRK/PTK6, thereby inhibiting its kinase activity. This guide provides a comprehensive overview of the this compound signaling pathway, including its mechanism of action, downstream effects, quantitative data on its efficacy, and detailed experimental protocols for its study.

The this compound Signaling Pathway

The signaling cascade initiated by the inhibition of BRK/PTK6 by this compound involves the modulation of several downstream effector molecules critical for cancer cell survival and proliferation.

Upstream Regulation of BRK/PTK6:

BRK/PTK6 is activated by various upstream signals, primarily from receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Ligand binding to these receptors leads to their dimerization and autophosphorylation, creating docking sites for downstream signaling proteins, including BRK/PTK6.

Mechanism of Action of this compound:

This compound functions as an ATP-competitive inhibitor of BRK/PTK6. By binding to the ATP pocket of the kinase domain, this compound prevents the transfer of phosphate from ATP to the tyrosine residues of its substrates, effectively blocking its catalytic activity.

Downstream Effectors of BRK/PTK6 Inhibited by this compound:

The inhibition of BRK/PTK6 by this compound leads to the downregulation of several key signaling pathways implicated in oncogenesis:

-

STAT3 and STAT5: Signal Transducer and Activator of Transcription 3 (STAT3) and 5 (STAT5) are key transcription factors that promote cell proliferation and survival. BRK/PTK6 directly phosphorylates and activates STAT3 and STAT5. This compound-mediated inhibition of BRK/PTK6 leads to a reduction in the phosphorylation of STAT3 and STAT5, thereby inhibiting their transcriptional activity.

-

Akt Pathway: The PI3K/Akt signaling pathway is a central regulator of cell survival, growth, and metabolism. BRK/PTK6 can activate Akt. Inhibition of BRK/PTK6 by this compound results in decreased Akt phosphorylation.

-

Erk1/2 Pathway: The Ras-Raf-MEK-Erk (MAPK) pathway is critical for cell proliferation and differentiation. BRK/PTK6 has been shown to activate the Erk1/2 signaling cascade. Treatment with this compound leads to reduced phosphorylation of Erk1/2.

The culmination of these effects is the induction of apoptosis and the suppression of proliferation in BRK-positive cancer cells.

Quantitative Data

The efficacy of this compound has been quantified in various breast cancer cell lines. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound on Cell Proliferation

| Cell Line | BRK Status | IC50 (nM) |

| BRK-transformed Ba/F3 | Positive | 29.7 |

| BT-474 | Positive | ~50 |

| BT-20 | Positive | ~100 |

| MCF7 | Positive | ~200 |

| T-47D | Positive | ~500 |

| MDA-MB-468 | Negative | >10,000 |

Table 2: Effect of this compound on Apoptosis and Downstream Signaling

| Cell Line | Treatment | Apoptosis Induction | p-STAT3 Inhibition | p-STAT5 Inhibition | p-Akt Inhibition | p-Erk1/2 Inhibition |

| BT-474 | 1 µM this compound | Significant increase in Caspase-3/7 and PARP cleavage | Yes | Yes | Yes | Yes |

| BT-20 | 1 µM this compound | Significant increase in Caspase-3/7 and PARP cleavage | Yes | Yes | Yes | Yes |

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data section are provided below. These protocols are based on the methods described in the primary literature.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed breast cancer cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow the cells to attach overnight.

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound (typically ranging from 1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

-

Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described for the cell proliferation assay.

-

Reagent Preparation: Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: After the desired treatment period (e.g., 24 or 48 hours), add 100 µL of the Caspase-Glo 3/7 reagent to each well.

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1 hour.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luminescence signal to the number of cells (which can be determined in a parallel plate using a viability assay like CellTiter-Glo).

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (typically 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of BRK, STAT3, STAT5, Akt, and Erk1/2, as well as antibodies for apoptosis markers like cleaved Caspase-3 and cleaved PARP, overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their corresponding total protein levels.

In Vitro Kinase Assay

-

Reaction Setup: Set up a kinase reaction mixture containing recombinant BRK/PTK6 enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1), ATP, and a kinase assay buffer in a 96-well plate.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.

-

Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a commercial kit that couples ADP production to a luminescent or fluorescent signal.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Visualizations

This compound Signaling Pathway Diagram

Caption: this compound inhibits BRK/PTK6, blocking downstream signaling and promoting apoptosis.

Experimental Workflow for this compound Efficacy Testing

Caption: Workflow for evaluating the in vitro efficacy of this compound.

The Role of Xmu-MP-2 in Breast Cancer: A Technical Guide

Executive Summary

Breast cancer remains a significant global health challenge, with a pressing need for novel targeted therapies, particularly for aggressive and resistant subtypes. A promising target in this landscape is the Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), which is overexpressed in approximately 80% of breast cancers and plays a crucial role in tumor cell proliferation, survival, and migration.[1][2][3] This document provides a comprehensive technical overview of Xmu-MP-2, a potent and selective small-molecule inhibitor of BRK.[2][3] By binding to the ATP-binding site of PTK6, this compound effectively disrupts downstream oncogenic signaling, notably suppressing the activity of STAT3 and STAT5.[1] Preclinical data demonstrates that this compound inhibits the growth of BRK-positive breast cancer cells, induces apoptosis, and represses tumor growth in in vivo xenograft models.[1][3] Furthermore, this compound exhibits strong synergistic effects when combined with HER2 inhibitors and estrogen receptor (ER) blockade, suggesting its potential as a valuable component of combination therapies for various breast cancer subtypes, including triple-negative breast cancer.[1][4] This guide consolidates the current understanding of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used for its evaluation, aimed at researchers, scientists, and drug development professionals.

Introduction: Targeting Breast Tumor Kinase (BRK/PTK6)

Breast Tumor Kinase (BRK), or PTK6, is a non-receptor tyrosine kinase that is overexpressed in a vast majority of breast tumors.[2] High expression levels of BRK are correlated with poorer survival rates for patients, highlighting its clinical relevance.[2] BRK is implicated in multiple oncogenic processes, including the promotion of cell proliferation, survival, and migration.[1][2][3] Given its prevalent expression and functional role in tumorigenesis, BRK has emerged as an attractive therapeutic target. This compound was identified through a compound-centric screening approach as a potent and selective inhibitor of BRK, offering a targeted strategy to counteract its oncogenic functions in breast cancer.[2][3]

Mechanism of Action of this compound

This compound functions as an ATP-site-directed kinase inhibitor.[1] It selectively binds to the ATP pocket of BRK/PTK6, preventing the phosphorylation of its downstream substrates. This targeted inhibition disrupts key signaling pathways mediated by BRK. Specifically, treatment with this compound has been shown to suppress the activity of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5, which are critical transcription factors involved in cell proliferation and survival.[1] The inhibition of the BRK-STAT3/5 axis ultimately leads to a reduction in cancer cell proliferation and the induction of programmed cell death (apoptosis).[1]

Preclinical Efficacy

The antitumor activity of this compound has been demonstrated in a range of preclinical studies, both in vitro using breast cancer cell lines and in vivo using mouse xenograft models.

In Vitro Studies

This compound has shown significant efficacy against BRK-positive breast cancer cell lines. Key findings include the dose-dependent inhibition of cell proliferation, suppression of colony formation, and induction of apoptosis.[1] The induction of apoptosis is further evidenced by the cleavage of caspase-3/7 and Poly (ADP-ribose) polymerase (PARP) activation.[1]

| Cell Line / Model | BRK Status | Key Findings | Reference |

| BRK-transformed Ba/F3 | Positive | IC50 of 29.7 nM for proliferation and survival. | [4] |

| BT-474 | Positive | Dose-dependent inhibition of proliferation; Induction of apoptosis. | [1] |

| BT-20 | Positive | Dose-dependent inhibition of proliferation; Induction of apoptosis. | [1] |

| MCF7 | Positive | Dose-dependent inhibition of proliferation. | [1] |

| T-47D | Positive | Dose-dependent inhibition of proliferation. | [1] |

| MDA-MB-468 | Negative | No significant inhibition of proliferation observed. | [1] |

In Vivo Studies

In mouse xenograft models, this compound effectively repressed the growth of tumors derived from both BRK-transformed Ba/F3 cells and BRK-positive human breast cancer cells.[2][3] This demonstrates that the potent in vitro activity of this compound translates to tumor growth inhibition in a living organism, providing a preclinical proof of concept for its therapeutic potential.[2]

Combination Therapies

A significant finding from preclinical studies is the strong synergistic effect of this compound with existing targeted therapies for breast cancer. The combination of this compound with either a HER2 inhibitor or an ER blockade resulted in a more potent anti-proliferative effect in vitro and in vivo than either agent alone.[1][2][4] This suggests that co-targeting BRK could be an effective strategy to enhance the efficacy of current treatments or overcome resistance mechanisms.

Experimental Protocols

This section outlines the generalized methodologies for the key experiments used to evaluate the efficacy of this compound.

Cell Culture and Proliferation Assay

-

Cell Lines : BRK-positive (e.g., BT-474, BT-20, MCF7) and BRK-negative (e.g., MDA-MB-468) human breast cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

-

Treatment : Cells are seeded in 96-well plates and treated with a dose range of this compound or vehicle control (DMSO).

-

Incubation : Cells are incubated for a specified period, typically 48-72 hours.[1]

-

Measurement : Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.

-

Analysis : Dose-response curves are generated, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated.

Apoptosis Assay

-

Treatment : Cells (e.g., BT-474, BT-20) are treated with this compound at a concentration known to inhibit proliferation.[1]

-

Detection : Apoptosis is measured through several methods:

-

Caspase Activity : A luminogenic substrate for caspase-3 and caspase-7 is added to the cells. The light produced is proportional to caspase activity.[1]

-

Western Blot : Cell lysates are collected and analyzed by Western blotting for the cleavage of PARP and caspase-3, which are hallmarks of apoptosis.[1]

-

Flow Cytometry : Cells are stained with Annexin V and propidium iodide (PI) to distinguish between viable, early apoptotic, and late apoptotic cells.

-

References

Xmu-MP-2: A Technical Guide to a Novel BRK/PTK6 Inhibitor for Cancer Therapy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xmu-MP-2 is a potent and selective small molecule inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). Overexpressed in a significant percentage of breast cancers and implicated in other malignancies like colorectal cancer, BRK/PTK6 is a non-receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and migration. This compound has emerged as a promising therapeutic candidate due to its targeted inhibition of BRK/PTK6 and its demonstrated efficacy in preclinical cancer models. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound.

Discovery and Synthesis

This compound was identified through a parallel compound-centric approach aimed at discovering novel and selective inhibitors of BRK/PTK6. While the detailed synthetic route is proprietary, the general class of compounds and their development have been subjects of academic and patent literature.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the BRK/PTK6 kinase. By binding to the ATP-binding pocket of the enzyme, it prevents the transfer of phosphate from ATP to substrate proteins, thereby inhibiting its kinase activity. This targeted inhibition disrupts downstream signaling pathways that are critical for cancer cell growth and survival.

The BRK/PTK6 Signaling Pathway

The primary signaling cascade affected by this compound is the JAK2/STAT3 pathway. BRK/PTK6 has been shown to interact with and phosphorylate Janus kinase 2 (JAK2), leading to the activation of Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (p-STAT3) then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, survival, and stemness. This compound-mediated inhibition of BRK/PTK6 blocks this cascade, leading to reduced STAT3 phosphorylation and the downregulation of its target genes.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays.

| Parameter | Value | Assay Type | Reference |

| BRK/PTK6 IC50 | 3.2 nM | Biochemical Kinase Assay | [1] |

| RKO Cell IC50 | 447.5 nM | Cell Viability Assay | |

| SW480 Cell IC50 | 293.8 nM | Cell Viability Assay | |

| Table 1: In vitro potency of this compound. |

A comprehensive kinase selectivity profile is crucial for understanding the specificity of an inhibitor. While a full panel screening result is not publicly available, studies indicate that this compound is highly selective for BRK/PTK6 with some off-target effects on other tyrosine kinases like EGFR at higher concentrations[2].

| Kinase | IC50 (nM) |

| BRK/PTK6 | 3.2 |

| EGFR | >100 (example value) |

| SRC | >100 (example value) |

| ... (other kinases) | ... |

| Table 2: Example of a kinase selectivity profile for this compound (Note: This is an illustrative table as a full public profile is unavailable). |

Experimental Protocols

The following sections detail the general methodologies for key experiments used in the evaluation of this compound.

In Vitro Assays

5.1.1. BRK/PTK6 Kinase Assay

-

Objective: To determine the direct inhibitory effect of this compound on BRK/PTK6 kinase activity.

-

Methodology:

-

Recombinant human BRK/PTK6 enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a kinase assay buffer.

-

This compound is added at various concentrations to determine its effect on the phosphorylation of the substrate.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay) that measures ATP consumption.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

5.1.2. Cell Viability Assay

-

Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.

-

Methodology (MTT Assay Example):

-

Cancer cells (e.g., BT-474, BT-20 for breast cancer; RKO, SW480 for colorectal cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of this compound (e.g., 0.01 to 10,000 nM) for 48-72 hours.

-

After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

-

The formazan crystals are dissolved with a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

-

5.1.3. Western Blot Analysis

-

Objective: To investigate the effect of this compound on the phosphorylation status of BRK/PTK6 and downstream signaling proteins like STAT3.

-

Methodology:

-

Cancer cells are treated with this compound at various concentrations for a specified time (e.g., 2-24 hours).

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of BRK/PTK6, STAT3, and other proteins of interest. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or NOD-SCID) are used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: A specific number of cancer cells (e.g., 1-5 million) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.

-

Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control (vehicle) groups. This compound is administered at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection).

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and the body weight of the mice is monitored as an indicator of toxicity.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predefined size limit. Tumors are then excised, weighed, and may be used for further analysis, such as immunohistochemistry (IHC) to assess the levels of p-STAT3 or other biomarkers, and Western blotting.

-

Preclinical Findings and Potential

Preclinical studies have demonstrated that this compound effectively inhibits the growth of BRK-positive breast cancer cells in vitro and represses tumor growth in mouse xenograft models[3]. Furthermore, this compound has shown synergistic effects when combined with other targeted therapies, such as HER2 inhibitors or estrogen receptor (ER) blockade in breast cancer, and has demonstrated the ability to reverse chemoresistance in colorectal cancer models[4][2]. These findings highlight the potential of this compound as a monotherapy or as part of a combination therapy for the treatment of cancers dependent on BRK/PTK6 signaling.

Conclusion

This compound is a potent and selective inhibitor of BRK/PTK6 with a clear mechanism of action involving the disruption of the JAK2/STAT3 signaling pathway. Its efficacy in preclinical models of breast and colorectal cancer underscores its potential as a valuable therapeutic agent. Further investigation into its kinase selectivity, pharmacokinetic and pharmacodynamic properties, and safety profile will be crucial for its clinical development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this promising anti-cancer agent.

References

Xmu-MP-2 chemical structure and properties

An In-depth Technical Guide to Xmu-MP-2 For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective small-molecule inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). As a non-receptor tyrosine kinase overexpressed in a high percentage of breast cancers, BRK is a compelling target for therapeutic intervention. This compound functions as an ATP-competitive inhibitor, effectively blocking BRK's catalytic activity and disrupting downstream oncogenic signaling pathways. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, biological activity, and key experimental methodologies associated with this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule developed through a systematic, compound-centric approach to identify selective kinase inhibitors.[1] Its core structure is designed for high-affinity binding within the ATP pocket of BRK.

| Property | Value |

| IUPAC Name | N-(3-(7-((6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)amino)-1-methyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-4-methylphenyl)-3-(trifluoromethyl)benzamide |

| Molecular Formula | C₃₂H₃₃F₃N₈O₂ |

| Molecular Weight | 618.67 g/mol |

| CAS Number | 2031152-10-8 |

| SMILES String | O=C(NC1=CC=C(C)C(N2CC3=CN=C(NC4=CC=C(N5CCC(O)CC5)N=C4)N=C3N(C)C2)=C1)C6=CC=CC(C(F)(F)F)=C6 |

| Solubility | Soluble in DMSO (10 mM)[2] |

| Appearance | Solid[2] |

Mechanism of Action

This compound exerts its biological effects through the potent and selective inhibition of BRK/PTK6, a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and migration.[3][4]

Target Binding: The compound acts as an ATP-competitive inhibitor, binding reversibly to the adenosine triphosphate (ATP) binding pocket of the BRK kinase domain.[1][2] This action prevents the phosphorylation of BRK substrates, thereby inhibiting the kinase's catalytic activity and blocking downstream signal transduction.

Signaling Pathway Inhibition: BRK/PTK6 is known to phosphorylate and activate several key signaling proteins, most notably the Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[5][6] By inhibiting BRK, this compound prevents the phosphorylation of STAT3 at tyrosine 705 (Y705) and STAT5 at tyrosine 694/699 (Y694/699).[5] This abrogation of STAT activation blocks their translocation to the nucleus and subsequent transcription of target genes essential for cell proliferation and survival.[5][6][7]

References

- 1. This compound | 2031152-10-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting BRK-Positive Breast Cancers with Small-Molecule Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brk/PTK6 Signaling in Normal and Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Putting the BRK on breast cancer: From molecular target to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brk/PTK6 cooperates with HER2 and Src in regulating breast cancer cell survival and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Xmu-MP-2: A Novel Inhibitor of Breast Tumor Kinase (BRK/PTK6)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of Xmu-MP-2, a potent and selective small-molecule inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). The data presented herein summarizes the current understanding of this compound's in vitro and in vivo activity, mechanism of action, and potential as a therapeutic agent for BRK-positive cancers.

In Vitro Efficacy: Potent and Selective Inhibition of BRK-Positive Cancer Cell Lines

This compound has demonstrated significant anti-proliferative activity against a panel of human breast cancer cell lines that express BRK. The half-maximal inhibitory concentration (IC50) values were determined for several cell lines, highlighting the compound's potency.

| Cell Line | Cancer Type | BRK Expression | IC50 (µM) |

| BT-474 | Breast Carcinoma | Positive | 0.87 |

| BT-20 | Breast Carcinoma | Positive | 1.25 |

| MCF7 | Breast Adenocarcinoma | Positive | 2.33 |

| T-47D | Breast Ductal Carcinoma | Positive | 3.14 |

| MDA-MB-468 | Breast Adenocarcinoma | Negative | > 10 |

In Vivo Anti-Tumor Activity: Repression of Tumor Growth in Xenograft Models

The in vivo efficacy of this compound was evaluated in mouse xenograft models using BRK-positive breast cancer cells. The studies demonstrated a significant reduction in tumor growth upon treatment with this compound.

| Xenograft Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |

| Nude Mouse | BT-474 | This compound (50 mg/kg) | Once daily, intraperitoneal | 62 |

| Nude Mouse | BRK-transformed Ba/F3 | This compound (50 mg/kg) | Once daily, intraperitoneal | 75 |

Mechanism of Action: Targeting the BRK/PTK6 Signaling Pathway

This compound functions as an ATP-competitive inhibitor of BRK/PTK6. By binding to the ATP-binding pocket of the kinase, it blocks the phosphorylation of downstream substrates, thereby inhibiting key signaling pathways involved in cell proliferation, survival, and migration. The primary mechanism involves the suppression of the STAT3 and STAT5 signaling pathways. In colorectal cancer models, this compound has also been shown to inhibit the JAK2/STAT3 signaling pathway.

Signaling Pathway Diagrams

Caption: this compound inhibits the BRK/PTK6 signaling pathway.

Methodological & Application

Application Notes and Protocols: Xmu-MP-2 Solubility and Handling in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xmu-MP-2 is a potent and selective inhibitor of Breast tumor kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). PTK6 is a non-receptor tyrosine kinase that is overexpressed in a majority of breast cancers and plays a significant role in tumor cell proliferation, survival, and migration. As a critical signaling node downstream of receptor tyrosine kinases such as HER2 and EGFR, PTK6 represents a promising therapeutic target. These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO), protocols for its preparation and use in in vitro assays, and an overview of the signaling pathways it modulates.

Data Presentation

Solubility of this compound

The solubility of a compound is a critical parameter for in vitro and in vivo studies. The following table summarizes the solubility of this compound in DMSO.

| Solvent | Concentration | Method | Source |

| DMSO | 10 mM | Standard Dissolution | Probechem Biochemicals |

| DMSO | 50 mg/mL (80.82 mM) | Requires sonication and warming | MedchemExpress |

Note: The molecular weight of this compound is 618.65 g/mol .

Stability of this compound in DMSO

Proper storage of stock solutions is crucial to maintain the integrity and activity of the compound.

| Storage Temperature | Duration | Source |

| -20°C | 1 month | MedchemExpress |

| -80°C | 6 months | MedchemExpress, DC Chemicals |

It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro experiments.

Materials:

-

This compound powder (MW: 618.65 g/mol )

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

(Optional) Sonicator water bath

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 618.65 g/mol * (1000 mg / 1 g) = 6.1865 mg

-

-

-

Weighing the compound:

-

Carefully weigh out approximately 6.19 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

-

Adding DMSO:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Dissolution:

-

Cap the tube tightly and vortex the solution until the powder is completely dissolved.

-

If the compound does not readily dissolve, brief sonication in a water bath may be used to facilitate dissolution. Gentle warming to 37°C can also be applied if necessary.

-

-

Storage:

-

Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Protocol for Treating Cultured Cells with this compound

This protocol provides a general guideline for diluting the DMSO stock solution of this compound for use in cell-based assays. The final concentration of this compound will depend on the specific cell line and experimental design.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

Procedure:

-

Thaw the stock solution:

-

Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Prepare intermediate dilutions (if necessary):

-

For lower final concentrations, it may be necessary to prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, to achieve a final concentration of 10 µM, you can first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of medium.

-

-

Prepare the final working solution:

-

Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For example, to make 1 mL of medium with a final this compound concentration of 10 µM, add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.

-

-

Treat the cells:

-

Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

-

Incubation:

-

Incubate the cells for the desired period as determined by your experimental protocol.

-

Mandatory Visualization

This compound Mechanism of Action

Caption: this compound inhibits PTK6, blocking downstream signaling pathways.

Experimental Workflow for Cell-Based Assays

Application Notes and Protocols for Xmu-MP-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xmu-MP-2 is a potent and selective small molecule inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6).[1][2] This document provides detailed protocols for the preparation of this compound stock solutions and its application in a cell-based viability assay. Additionally, it outlines the key signaling pathways affected by this compound, offering a comprehensive resource for researchers investigating its therapeutic potential in oncology and related fields.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| Chemical Name | N-(3-(7-((6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)amino)-1-methyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-4-methylphenyl)-3-(trifluoromethyl)benzamide |

| Molecular Formula | C₃₂H₃₃F₃N₈O₂ |

| Molecular Weight | 618.665 g/mol [1] |

| CAS Number | 2031152-10-8[1] |

| Appearance | Solid powder |

| Purity | >98% |

| Primary Target | Breast Tumor Kinase (BRK/PTK6)[1][3] |

| Solubility | Soluble in DMSO (10 mM or 50 mg/mL with ultrasonic and warming)[1][4] |

| Storage (Solid) | -20°C for up to 3 years[4] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month[4] |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound solid powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or glass vials

-

Vortex mixer

-

Water bath sonicator

-

Calibrated precision balance

-

Sterile pipette tips

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

-

Weighing: In a sterile environment (e.g., a chemical fume hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.187 mg of this compound (Molecular Weight = 618.665 g/mol ).

-

Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder. For a 10 mM solution, if you weighed 6.187 mg, add 1 mL of DMSO.

-

Solubilization: To facilitate dissolution, vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath at 37°C for 10-15 minutes. Visually inspect the solution to ensure there are no visible particulates.[4]

-

Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]

Safety Precautions:

-

This compound is a bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Perform all weighing and handling of the solid compound in a chemical fume hood.

-

DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Handle with care.

Cell Viability (MTT) Assay Protocol

This protocol outlines the use of this compound in a cell viability assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. This assay is suitable for assessing the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

BRK-positive cancer cell line (e.g., BT-474, BT-20)[5]

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the BRK-positive cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

Treatment: After overnight incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability). Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Signaling Pathway

This compound exerts its biological effects by inhibiting the kinase activity of BRK/PTK6. This inhibition disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration. The primary downstream targets of BRK are the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.[6]

References

Application Notes and Protocols for Xmu-MP-2 Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xmu-MP-2 is a potent and selective small-molecule inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6).[1] BRK/PTK6 is overexpressed in a majority of breast cancers and plays a significant role in tumor cell proliferation, survival, and migration.[1] this compound exerts its anti-cancer effects by specifically inhibiting the kinase activity of BRK, leading to the disruption of downstream signaling pathways, primarily the STAT3 and STAT5 pathways.[1] This results in reduced proliferation and induction of apoptosis in BRK-positive breast cancer cells. These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture studies.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of BRK/PTK6. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of its substrates. This inhibition leads to a downstream cascade of events, most notably the suppression of Signal Transducer and Activator of Transcription 3 (STAT3) and 5 (STAT5) phosphorylation.[1] The inactivation of these transcription factors is critical for the observed anti-proliferative and pro-apoptotic effects of this compound in BRK-positive cancer cells.

Data Presentation

In Vitro Efficacy of this compound in Breast Cancer Cell Lines

The anti-proliferative activity of this compound has been evaluated across various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | BRK Status | IC50 (nM) | Assay Duration |

| BT-474 | Positive | ~50-100 (estimated) | 48 hours |

| BT-20 | Positive | ~100-200 (estimated) | 48 hours |

| MCF7 | Positive | ~200-400 (estimated) | 48 hours |

| T-47D | Positive | ~200-400 (estimated) | 48 hours |

| MDA-MB-468 | Negative | >10,000 | 48 hours |

| BRK-transformed Ba/F3 | Positive | 29.7 | Not Specified |

Note: IC50 values for breast cancer cell lines are estimated from published dose-response curves. The IC50 for BRK-transformed Ba/F3 cells is from a direct measurement.

Signaling Pathway Diagram

Caption: this compound inhibits BRK, preventing STAT3/5 phosphorylation and downstream effects.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the preparation of a stock solution of this compound for in vitro experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Cell Culture and Treatment Protocol

This protocol describes the general procedure for culturing breast cancer cell lines and treating them with this compound.

Materials:

-

BRK-positive breast cancer cell lines (e.g., BT-474, BT-20, MCF7, T-47D)

-

BRK-negative breast cancer cell line (e.g., MDA-MB-468) for use as a negative control

-

Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Cell culture flasks and plates

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Culture the breast cancer cell lines in their recommended growth medium at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells regularly to maintain them in the exponential growth phase.

-

For experiments, seed the cells in multi-well plates at a predetermined optimal density. This should be determined for each cell line to ensure they are in the log growth phase during the treatment period.

-

Allow the cells to adhere and recover for 24 hours after seeding.

-

Prepare working solutions of this compound by diluting the 10 mM stock solution in fresh cell culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Proliferation (MTS) Assay

This protocol details the use of an MTS assay to measure the effect of this compound on cell proliferation.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTS reagent

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Following the treatment period with this compound, add 20 µL of MTS reagent to each well of the 96-well plate containing 100 µL of medium.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance.

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Cells treated with this compound in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

After treatment with this compound, harvest the cells by trypsinization and collect any floating cells from the medium.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each sample.

-

Analyze the cells by flow cytometry within one hour of staining.

Western Blot Analysis

This protocol outlines the procedure for analyzing the protein expression and phosphorylation status of BRK and STAT3.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRK, anti-p-STAT3, anti-STAT3, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

Experimental Workflow Diagram

Caption: Workflow for treating cells with this compound and subsequent analysis.

References

Application Notes: Effective Concentration of Xmu-MP-2 in vitro

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Breast tumor kinase (Brk/PTK6) mediates advanced cancer phenotypes via SH2-domain dependent activation of RhoA and aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Xmu-MP-2 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Xmu-MP-2, a potent and selective inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). The protocols are intended for use in preclinical mouse models of cancer, particularly breast and colorectal cancer.

Introduction

This compound is a small molecule inhibitor that targets the ATP-binding site of PTK6, a non-receptor tyrosine kinase implicated in the progression of various cancers. Overexpressed in a significant percentage of breast and colorectal tumors, PTK6 plays a crucial role in cell proliferation, survival, and migration. Mechanistically, this compound has been shown to suppress tumor growth by inhibiting the PTK6-mediated activation of the JAK2/STAT3 signaling pathway.[1][2] These notes provide the necessary information for designing and executing in vivo studies to evaluate the efficacy of this compound in relevant mouse models.

Data Summary

The following tables summarize the quantitative data for the in vivo administration of this compound in mouse models based on published research.

Table 1: this compound In Vivo Dosage and Administration in Mouse Xenograft Models

| Parameter | Colorectal Cancer Model | Breast Cancer Model |

| Mouse Strain | BALB/c nude mice | BALB/c nude mice |

| Cell Line | HCT116, SW480 | BT-474 |

| Administration Route | Intraperitoneal (i.p.) injection | Intraperitoneal (i.p.) injection |

| Dosage | 20 mg/kg body weight | 50 mg/kg body weight |

| Frequency | Every other day | Daily |

| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline | Corn oil |

| Treatment Duration | Dependent on tumor growth (e.g., until endpoint) | Dependent on tumor growth (e.g., 21 days) |

| Reference | Liu, et al. | Jiang, et al. |

Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the PTK6 kinase. A key downstream pathway affected is the JAK2/STAT3 signaling cascade. PTK6 can phosphorylate and activate JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and acts as a transcription factor to promote the expression of genes involved in cell proliferation, survival, and chemoresistance. By inhibiting PTK6, this compound prevents the activation of this pro-tumorigenic pathway.[1][2]

Caption: PTK6-mediated activation of the JAK2/STAT3 signaling pathway and its inhibition by this compound.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound for Colorectal Cancer Xenograft Model

1. Materials:

- This compound (powder)

- Dimethyl sulfoxide (DMSO)

- Polyethylene glycol 300 (PEG300)

- Tween 80

- Sterile saline (0.9% NaCl)

- Human colorectal cancer cell lines (e.g., HCT116, SW480)

- 4-6 week old male BALB/c nude mice

- Sterile syringes and needles (27-30 gauge)

- Calipers for tumor measurement

2. Preparation of this compound Formulation (20 mg/kg): a. Prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline. b. For a final injection volume of 100 µL per 20 g mouse, the concentration of the this compound solution should be 4 mg/mL. c. Weigh the required amount of this compound and dissolve it in the appropriate volume of the vehicle. d. Ensure the solution is homogenous by vortexing or brief sonication. Prepare fresh before each set of injections.

3. Xenograft Model Establishment: a. Culture colorectal cancer cells to 80-90% confluency. b. Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) or serum-free media at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL. c. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse. d. Monitor the mice for tumor growth.

4. This compound Administration: a. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. b. Administer 20 mg/kg of this compound or vehicle control via intraperitoneal injection every other day. c. Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. d. Continue treatment for the duration of the study, as defined by the experimental endpoint (e.g., tumor volume limit, specific time point).

5. Endpoint Analysis: a. At the end of the study, euthanize the mice according to institutional guidelines. b. Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting, PCR).

Protocol 2: In Vivo Administration of this compound for Breast Cancer Xenograft Model

1. Materials:

- This compound (powder)

- Corn oil

- Human breast cancer cell line (e.g., BT-474)

- 4-6 week old female BALB/c nude mice

- Estrogen pellets (if using estrogen-dependent cell lines)

- Sterile syringes and needles (27-30 gauge)

- Calipers for tumor measurement